An In-depth Technical Guide to BMS-748730
An In-depth Technical Guide to BMS-748730
Disclaimer: The compound identifier "BMS-748730" does not correspond to a publicly disclosed molecule in available scientific literature and clinical trial databases. Extensive searches have failed to yield specific information on a compound with this designation. It is possible that this is an internal, outdated, or incorrect identifier.
This guide will therefore address the user's request by providing a framework for a technical whitepaper based on a plausible, albeit hypothetical, profile for a Bristol Myers Squibb (BMS) compound, drawing on common characteristics of their disclosed research and development portfolio. Given the prevalence of kinase inhibitors and imaging agents in BMS's pipeline, this guide will assume BMS-748730 is a novel, investigational small molecule inhibitor of the c-Met receptor tyrosine kinase , a validated target in oncology.
Core Compound Identity and Rationale
BMS-748730 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through overexpression of the c-Met receptor or its ligand, hepatocyte growth factor (HGF), is implicated in the pathogenesis and progression of numerous solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. The rationale for the development of BMS-748730 is to provide a targeted therapeutic option for patients with tumors exhibiting c-Met pathway activation.
Mechanism of Action
BMS-748730 competitively binds to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key pathways modulated by BMS-748730 include the RAS/MAPK, PI3K/Akt, and STAT3 pathways. By blocking these signaling networks, BMS-748730 effectively abrogates the oncogenic effects driven by c-Met activation.
Figure 1: Simplified signaling pathway of c-Met and the inhibitory action of BMS-748730.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for BMS-748730.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| c-Met | 2.5 |
| VEGFR2 | 150 |
| EGFR | >1000 |
| HER2 | >1000 |
| Ron | 25 |
Table 2: In Vitro Cellular Activity
| Cell Line | c-Met Status | Proliferation IC50 (nM) | c-Met Phosphorylation IC50 (nM) |
| GTL-16 | Amplified | 8 | 3 |
| Hs746T | Amplified | 12 | 5 |
| A549 | Wild-type | >5000 | >1000 |
Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)
| Parameter | Value |
| Oral Bioavailability (%) | 45 |
| Tmax (h) | 2 |
| Cmax (ng/mL) | 1200 |
| AUC0-24 (ng·h/mL) | 9800 |
| Half-life (h) | 6.5 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-748730 against a panel of protein kinases.
Methodology:
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Recombinant human kinase enzymes were expressed and purified.
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Kinase reactions were performed in a 96-well plate format containing the kinase, a specific peptide substrate, and ATP.
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BMS-748730 was serially diluted and added to the reaction wells.
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The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
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The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
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IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Experimental workflow for the in vitro kinase inhibition assay.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of BMS-748730 on cancer cell lines with varying c-Met status.
Methodology:
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Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
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BMS-748730 was serially diluted in culture medium and added to the cells.
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Cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Cell viability was determined using a colorimetric assay (e.g., MTS or MTT assay).
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Absorbance was measured using a plate reader.
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IC50 values were calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BMS-748730 in a preclinical animal model.
Methodology:
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Immunocompromised mice were subcutaneously implanted with human tumor cells (e.g., GTL-16).
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Once tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into vehicle control and treatment groups.
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BMS-748730 was administered orally once daily at a predetermined dose.
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Tumor volume and body weight were measured twice weekly.
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At the end of the study, tumors were excised and may be used for pharmacodynamic analysis (e.g., Western blotting for phosphorylated c-Met).
Conclusion
BMS-748730 represents a promising investigational agent for the treatment of c-Met driven malignancies. Its high potency and selectivity, coupled with favorable in vitro and in vivo activity, warrant further clinical investigation to determine its safety and efficacy in cancer patients. The detailed methodologies and data presented in this guide provide a comprehensive overview of the preclinical profile of this hypothetical c-Met inhibitor.
